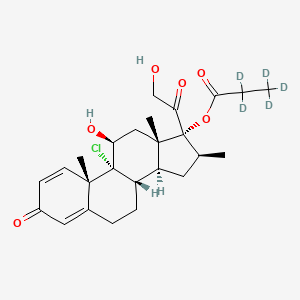
Beclomethasone 17-Propionate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclomethasone 17-Propionate-d5: is a deuterated form of Beclomethasone 17-Propionate, which is a synthetic corticosteroid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Beclomethasone 17-Propionate-d5 involves the incorporation of deuterium atoms into the Beclomethasone 17-Propionate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are essential to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: : Beclomethasone 17-Propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active or inactive forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Beclomethasone 17-Propionate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the pathways and fate of corticosteroids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of corticosteroids.
Industry: Applied in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Beclomethasone 17-Propionate-d5 exerts its effects through its active metabolite, Beclomethasone 17-Monopropionate. This metabolite binds to the glucocorticoid receptor, leading to the activation or repression of specific genes involved in inflammatory and immune responses. The binding affinity of the active metabolite to the glucocorticoid receptor is significantly higher than that of the parent compound, making it more potent in exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Beclomethasone Dipropionate: The non-deuterated form of Beclomethasone 17-Propionate.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Fluticasone Propionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Uniqueness: : Beclomethasone 17-Propionate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing and quantification in various studies. This isotopic labeling also helps in understanding the pharmacokinetics and metabolism of corticosteroids more accurately .
Properties
Molecular Formula |
C₂₅H₂₈D₅ClO₆ |
|---|---|
Molecular Weight |
470.01 |
Synonyms |
(11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione; Beclomethasone 17-Monopropionate-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



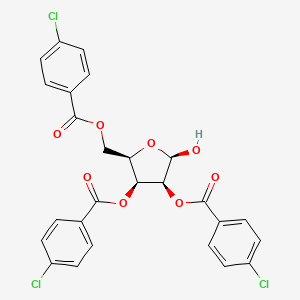
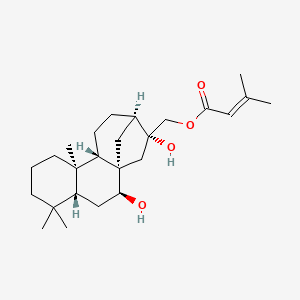

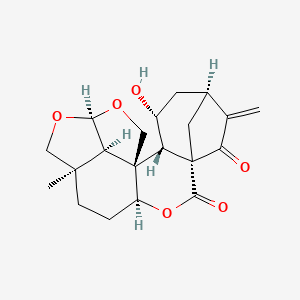
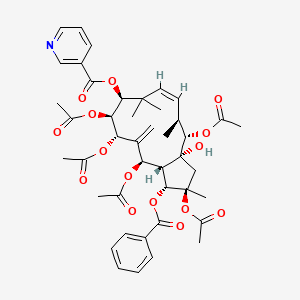
![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)
![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)

